N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2,2-dimethylpropanamide)
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Overview
Description
N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2,2-dimethylpropanamide) is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring linked to benzene rings and dimethylpropanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2,2-dimethylpropanamide) typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce high-purity N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2,2-dimethylpropanamide) suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2,2-dimethylpropanamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2,2-dimethylpropanamide) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2,2-dimethylpropanamide) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bis-amides and pyrimidine derivatives, such as:
- N,N’-bis(benzyl)pyrimidine-2,5-diyldibenzamide
- N,N’-bis(phenyl)pyrimidine-2,5-diyldibenzamide
- N,N’-bis(methyl)pyrimidine-2,5-diyldibenzamide .
Uniqueness
N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2,2-dimethylpropanamide) is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[2-[4-(2,2-dimethylpropanoylamino)phenyl]pyrimidin-5-yl]phenyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-25(2,3)23(31)29-20-11-7-17(8-12-20)19-15-27-22(28-16-19)18-9-13-21(14-10-18)30-24(32)26(4,5)6/h7-16H,1-6H3,(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJCNBVLHMBKJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CN=C(N=C2)C3=CC=C(C=C3)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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